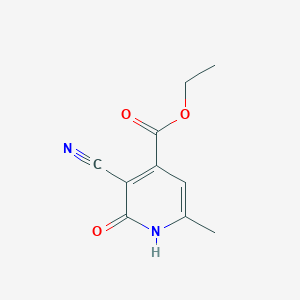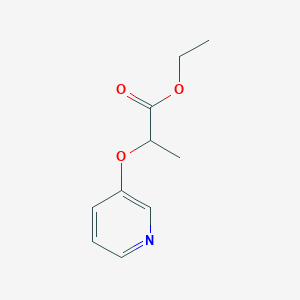
Ethyl 2-(3-pyridinyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-pyridinyloxy)propanoate, also known as EPP, is a chemical compound that has been widely used in scientific research. EPP is a pyridine-based ester that has been synthesized and studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Ethyl 2-(3-pyridinyloxy)propanoate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, Ethyl 2-(3-pyridinyloxy)propanoate has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, Ethyl 2-(3-pyridinyloxy)propanoate has been used as a tool to study the interactions between proteins and small molecules. In pharmacology, Ethyl 2-(3-pyridinyloxy)propanoate has been tested for its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate is not fully understood. However, studies have shown that Ethyl 2-(3-pyridinyloxy)propanoate can interact with certain proteins and enzymes, leading to changes in their activity and function. For example, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
Ethyl 2-(3-pyridinyloxy)propanoate has been shown to have various biochemical and physiological effects. For example, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Ethyl 2-(3-pyridinyloxy)propanoate has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2-(3-pyridinyloxy)propanoate in lab experiments is its relatively simple synthesis method. Ethyl 2-(3-pyridinyloxy)propanoate is also relatively stable and can be stored for long periods of time. However, one limitation of using Ethyl 2-(3-pyridinyloxy)propanoate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Ethyl 2-(3-pyridinyloxy)propanoate. One direction is to further investigate the mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate and its interactions with proteins and enzymes. Another direction is to explore the potential therapeutic applications of Ethyl 2-(3-pyridinyloxy)propanoate in other diseases such as multiple sclerosis and Huntington's disease. In addition, future research could focus on developing new analogs of Ethyl 2-(3-pyridinyloxy)propanoate with improved solubility and bioavailability.
Méthodes De Synthèse
Ethyl 2-(3-pyridinyloxy)propanoate can be synthesized through a simple esterification reaction between 3-hydroxypyridine and ethyl 2-bromoacetate. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium carbonate in anhydrous ethanol. The resulting product is then purified through column chromatography to obtain pure Ethyl 2-(3-pyridinyloxy)propanoate.
Propriétés
Numéro CAS |
18343-00-5 |
|---|---|
Nom du produit |
Ethyl 2-(3-pyridinyloxy)propanoate |
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
ethyl 2-pyridin-3-yloxypropanoate |
InChI |
InChI=1S/C10H13NO3/c1-3-13-10(12)8(2)14-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3 |
Clé InChI |
ISQCDEKGVOBAAW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CN=CC=C1 |
SMILES canonique |
CCOC(=O)C(C)OC1=CN=CC=C1 |
Synonymes |
Propanoic acid, 2-(3-pyridinyloxy)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



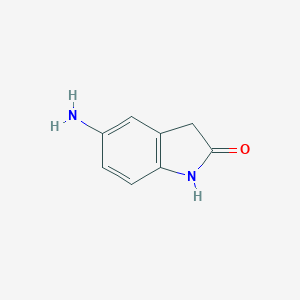
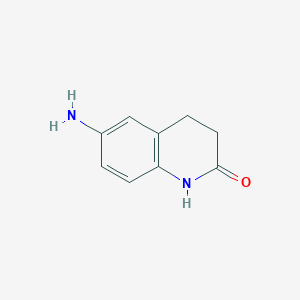
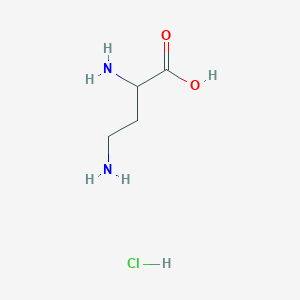
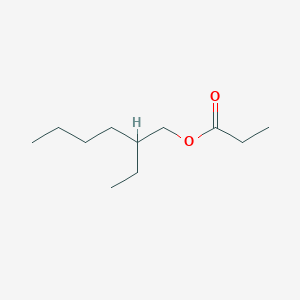
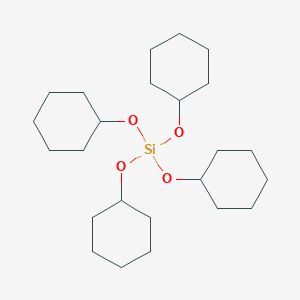
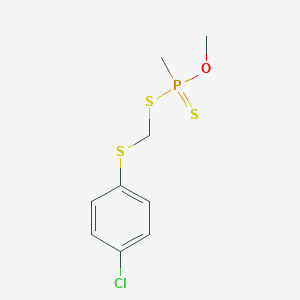
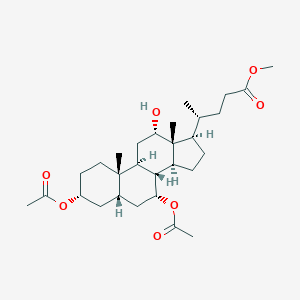
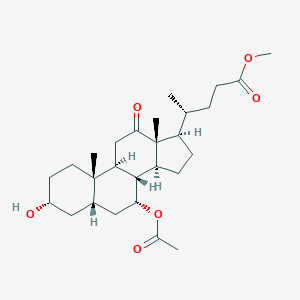
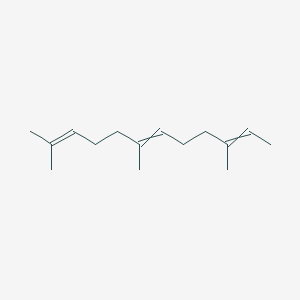
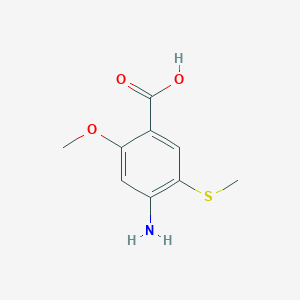

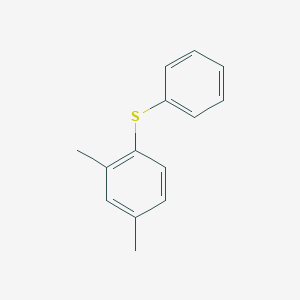
![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
